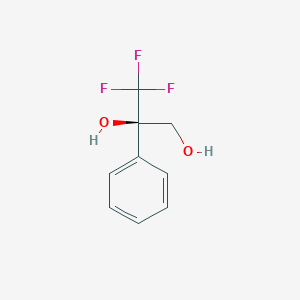![molecular formula C24H21N B14259315 4-[(4-Phenylcyclohexylidene)methyl]naphthalene-1-carbonitrile CAS No. 267428-38-6](/img/structure/B14259315.png)
4-[(4-Phenylcyclohexylidene)methyl]naphthalene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Phenylcyclohexylidene)methyl]naphthalene-1-carbonitrile typically involves multiple steps, starting with the preparation of the phenylcyclohexylidene intermediate. This intermediate is then reacted with naphthalene-1-carbonitrile under specific conditions to form the final product. Common reagents used in these reactions include organometallic catalysts and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Phenylcyclohexylidene)methyl]naphthalene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives with hydroxyl or carbonyl groups, while substitution reactions may produce halogenated or alkylated derivatives .
Scientific Research Applications
4-[(4-Phenylcyclohexylidene)methyl]naphthalene-1-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-Phenylcyclohexylidene)methyl]naphthalene-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and molecular docking can provide insights into its precise mechanism .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthalene derivatives and phenylcyclohexylidene-containing molecules. Examples are:
- 4-[(4-Phenylcyclohexylidene)methyl]benzene-1-carbonitrile
- 4-[(4-Phenylcyclohexylidene)methyl]naphthalene-2-carbonitrile .
Uniqueness
What sets 4-[(4-Phenylcyclohexylidene)methyl]naphthalene-1-carbonitrile apart is its specific substitution pattern, which imparts unique chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
267428-38-6 |
|---|---|
Molecular Formula |
C24H21N |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
4-[(4-phenylcyclohexylidene)methyl]naphthalene-1-carbonitrile |
InChI |
InChI=1S/C24H21N/c25-17-22-15-14-21(23-8-4-5-9-24(22)23)16-18-10-12-20(13-11-18)19-6-2-1-3-7-19/h1-9,14-16,20H,10-13H2 |
InChI Key |
NLNLLUXSBASAHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC2=CC=C(C3=CC=CC=C23)C#N)CCC1C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


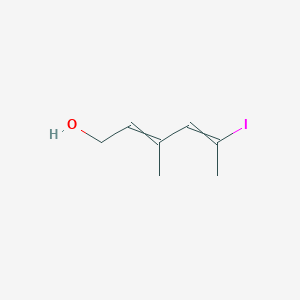
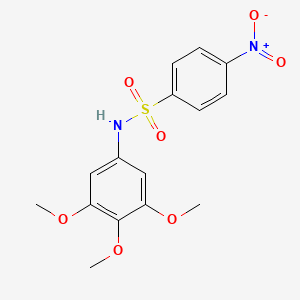
![Methanesulfonamide, 1,1,1-trifluoro-N-[S-(trifluoromethyl)sulfonimidoyl]-](/img/structure/B14259250.png)
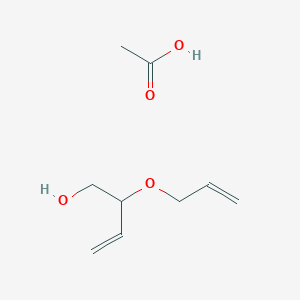
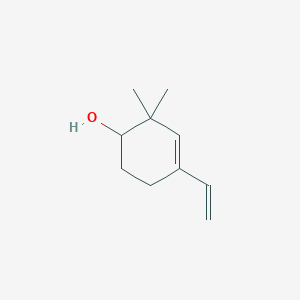
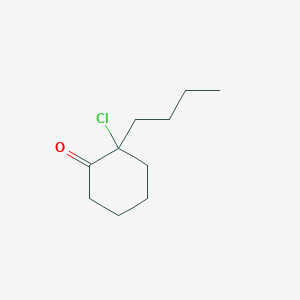
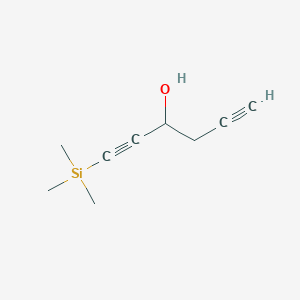
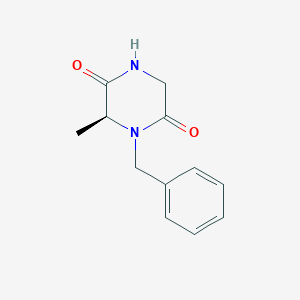
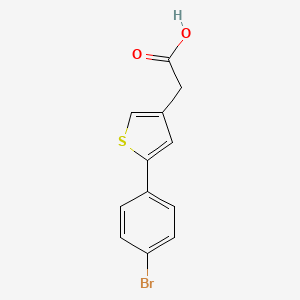


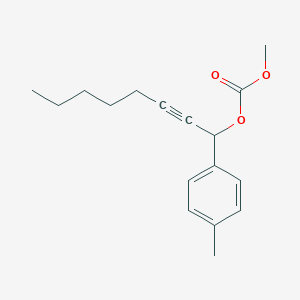
![2-Propanol, 1,3-bis[bis[(6-methyl-2-pyridinyl)methyl]amino]-](/img/structure/B14259327.png)
